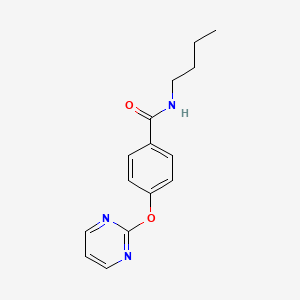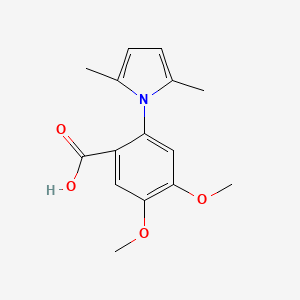![molecular formula C23H31N3O2 B5573217 2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)
2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.24162724 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Privileged Heterocycles and Bioactivity
Compounds containing the diazaspiro[5.5]undecane structure, similar to the one you're inquiring about, have been identified for their potential in treating a range of disorders. They are considered privileged heterocycles due to their bioactivity across various immune system, cell signaling, cardiovascular, and psychotic disorders. This wide-ranging potential makes them valuable scaffolds in medicinal chemistry for the development of new therapeutics (Blanco‐Ania, Heus, & Rutjes, 2017).
Catalyst-Free Synthesis
Research on the synthesis of nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, has shown that catalyst-free methods can yield these compounds efficiently. This approach facilitates the creation of complex structures without the need for metal catalysts, which is beneficial for simplifying synthesis procedures and reducing potential contaminants (Aggarwal, Vij, & Khurana, 2014).
Solid-Phase Synthesis
The solid-phase synthesis of diazaspiro[5.5]undecanes has been reported, utilizing microwave-assisted methods. This technique allows for the rapid assembly of complex heterocycles on a solid support, streamlining the synthetic process and enhancing the efficiency of compound library generation (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Photophysical Studies and TDDFT Calculations
Diazaspiro[5.5]undecane derivatives have also been studied for their photophysical properties, including solvatochromic analysis and theoretical density functional theory (TDDFT) calculations. These studies contribute to understanding the electronic structure and reactivity of such compounds, which is crucial for designing materials with specific optical properties (Aggarwal & Khurana, 2015).
Applications in Chemokine-Mediated Diseases
Some diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, showcasing their potential in treating chemokine-mediated diseases. This highlights the therapeutic relevance of such structures in addressing respiratory diseases and other conditions influenced by chemokine activity (Norman, 2007).
Propiedades
IUPAC Name |
2-butyl-8-(1-methylindole-6-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-3-4-12-25-16-23(11-8-21(25)27)10-5-13-26(17-23)22(28)19-7-6-18-9-14-24(2)20(18)15-19/h6-7,9,14-15H,3-5,8,10-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURPPMXSPWCIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4C)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B5573143.png)
![3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5573151.png)
![2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5573167.png)
![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5573168.png)



![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B5573196.png)
![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-7-amine](/img/structure/B5573202.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B5573203.png)

![2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5573212.png)
![N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5573216.png)
![[3-(3-methyl-2-buten-1-yl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5573239.png)
